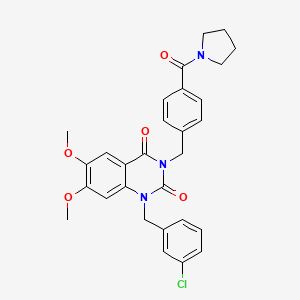

1-(3-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(18-20-6-5-7-22(30)14-20)29(36)33(28(23)35)17-19-8-10-21(11-9-19)27(34)31-12-3-4-13-31/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLBAYJHESPFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a quinazoline core substituted with a chlorobenzyl group and a pyrrolidine-1-carbonyl moiety. This unique arrangement contributes to its biological properties. The molecular formula is C₂₁H₂₃ClN₂O₄, and it possesses several functional groups that enhance its reactivity and interaction with biological targets.

1. Inhibition of PARP Enzymes

Research indicates that derivatives of quinazoline, including our compound of interest, act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes play crucial roles in DNA repair mechanisms. Inhibiting PARP can lead to enhanced cytotoxicity in cancer cells with defective DNA repair pathways (e.g., BRCA1/2 mutations).

- Efficacy : Compound 7j (a related derivative) demonstrated IC50 values in the nanomolar range against PARP-1 and PARP-2, selectively inducing apoptosis in breast cancer cell lines with mutated BRCA genes .

2. Antimicrobial Activity

The quinazoline derivatives have shown promising antimicrobial properties. Studies have evaluated their effectiveness against various bacterial strains using methods such as the Agar well diffusion assay.

| Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 9 | 65 |

| 15 | Escherichia coli | 15 | 75 |

| 14a | Candida albicans | 11 | 70 |

These results indicate that certain derivatives exhibit moderate to strong antibacterial activity compared to standard antibiotics like ampicillin .

Case Study 1: Anticancer Activity

A series of studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compound 7j was tested against breast cancer cell lines MX-1 and MDA-MB-468. Results showed a significant increase in cell death compared to control groups when combined with temozolomide, indicating a synergistic effect that enhances therapeutic outcomes for resistant cancer types .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, compounds derived from quinazoline were tested against both Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated broad-spectrum activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including the compound . A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial effects comparable to standard drugs such as ampicillin. For instance, compounds derived from the quinazoline framework demonstrated moderate to strong activity against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 16 mm .

Anticancer Properties

The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that modifications to the quinazoline structure can enhance its efficacy against different cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression positions it as a candidate for further development in cancer therapeutics. Notably, derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties. These compounds have been investigated for their potential to mitigate neurodegenerative conditions by targeting pathways involved in neuronal survival and inflammation. The incorporation of specific functional groups into the quinazoline structure may enhance these protective effects, making them suitable for treating disorders such as Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antibiotics detailed the synthesis of several quinazoline derivatives and their evaluation against common bacterial pathogens. Among these, the compound showed notable activity against Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. The study concluded that the structural modifications in the quinazoline framework were crucial for enhancing antibacterial activity .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer applications, a series of quinazoline derivatives were tested against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity against breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Data Tables

Q & A

Q. Table 1: Key Synthetic Steps and Yields

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

Routine characterization includes:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C–H bonds (~3000–3100 cm⁻¹) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry .

Advanced: How do structural modifications (e.g., substituents on the benzyl groups) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorobenzyl Group : Enhances lipophilicity, improving membrane permeability and antimicrobial activity .

- Pyrrolidine-1-carbonyl Group : Introduces hydrogen-bonding potential, critical for target binding (e.g., enzyme active sites) .

- Methoxy Groups : Electron-donating effects stabilize aromatic interactions but may reduce metabolic stability .

Q. Table 2: Substituent Effects on Biological Activity

Advanced: What mechanistic insights explain the pro-apoptotic activity observed in related quinazoline derivatives?

Answer:

Quinazoline derivatives induce apoptosis via:

Bax Upregulation : Activation of pro-apoptotic Bax protein, leading to mitochondrial membrane permeabilization .

Caspase Activation : Cleavage of caspase-3 and -9, confirmed via Western blotting .

Cell Cycle Arrest : G1/S phase arrest in cancer cells, validated by flow cytometry .

Q. Methodology :

- In vitro assays : Use of MTT/PI staining for viability/apoptosis.

- Protein analysis : Western blotting for Bax/Bcl-2 ratios.

- Gene silencing : siRNA knockdown to confirm target specificity .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

Discrepancies often arise due to:

- Pharmacokinetic Factors : Poor bioavailability or rapid metabolism. Mitigate via formulation optimization (e.g., nano-encapsulation) .

- Off-Target Effects : Use CRISPR/Cas9 screens to identify unintended targets.

- Species-Specific Responses : Compare activity in human-derived organoids vs. rodent models .

Q. Validation Steps :

ADME Profiling : Assess plasma stability, liver microsome metabolism.

Toxicogenomics : Identify gene expression changes linked to toxicity.

Dose Escalation : Establish maximum tolerated dose (MTD) in vivo .

Advanced: What computational strategies predict the compound’s interaction with voltage-gated sodium channels?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to Naᵥ1.7 channels (PDB ID: 6J8E). Focus on the pyrrolidine-carbonyl group’s interaction with pore residues .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with ion channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.